2-Amino-6-hydroxyhexanoic acid is an alpha-amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol. It is characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) on its hexanoic acid backbone, making it a unique compound among amino acids. This compound is also known by several synonyms, including hexahomoserine and 6-hydroxy-norleucine, and it has various applications in pharmaceuticals and biochemistry .
The reactivity of 2-amino-6-hydroxyhexanoic acid can be attributed to its functional groups. It can undergo typical amino acid reactions such as:
2-Amino-6-hydroxyhexanoic acid exhibits notable biological activities:
The synthesis of 2-amino-6-hydroxyhexanoic acid can be achieved through several methods:
The applications of 2-amino-6-hydroxyhexanoic acid are diverse:
Research on the interactions of 2-amino-6-hydroxyhexanoic acid with other compounds has revealed its potential synergistic effects:
Several compounds exhibit structural or functional similarities to 2-amino-6-hydroxyhexanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Amino-5-hydroxyhexanoic acid | Similar backbone | Different hydroxyl position; less common in nature |
| L-Norleucine | Similar backbone | Lacks hydroxyl group; primarily used for protein synthesis |
| 6-Hydroxynorleucine | Identical hydroxyl position | Variants exist with different stereochemistry |
| 3-Amino-2-hydroxyhexanoic acid | Similar backbone | Different amino group position; less studied |
The unique feature of 2-amino-6-hydroxyhexanoic acid lies in its specific positioning of functional groups, which influences its biological activity and potential applications.